Cas no 1805270-07-8 (3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)

3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine
-
- インチ: 1S/C7H5ClF2IN/c1-3-5(11)2-4(8)6(12-3)7(9)10/h2,7H,1H3
- InChIKey: CCLLVOHRIMJOJS-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(C(F)F)=NC=1C)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029052272-1g |
3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine |
1805270-07-8 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridineに関する追加情報
3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine: A Comprehensive Overview
The compound 3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine, identified by the CAS number 1805270-07-8, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which combines multiple functional groups, making it a valuable substrate for further chemical modifications and research.
The molecular structure of 3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine consists of a pyridine ring with substituents at positions 2, 3, 5, and 6. The substituents include a chlorine atom at position 3, a difluoromethyl group at position 2, an iodine atom at position 5, and a methyl group at position 6. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and electronic properties.
Recent studies have highlighted the potential of this compound in the field of organometallic chemistry. Researchers have explored its use as a ligand in transition metal complexes, where its ability to coordinate with metal centers has been extensively studied. The presence of halogen atoms (chlorine and iodine) in the molecule makes it particularly suitable for such applications, as halogens are known for their strong Lewis basicity and ability to stabilize metal centers.
In addition to its role in organometallic chemistry, this compound has also been investigated for its potential in catalysis. The methyl and difluoromethyl groups provide steric bulk around the pyridine ring, which can influence the selectivity of catalytic processes. Recent experiments have demonstrated that this compound can act as an effective catalyst in certain types of cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.
The synthesis of 3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine involves a multi-step process that typically begins with the preparation of an intermediate pyridine derivative. The introduction of substituents at specific positions on the ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled chemists to optimize these steps, making the synthesis more efficient and scalable.
The physical properties of this compound are also worth noting. Its melting point, boiling point, and solubility characteristics make it suitable for use in various chemical processes. For instance, its relatively high melting point allows it to be handled under thermal conditions without decomposition, while its solubility in common organic solvents facilitates its use in solution-based reactions.
In terms of spectroscopic analysis, this compound exhibits characteristic absorption bands in both UV-vis and IR spectra due to the presence of conjugated π-systems and functional groups such as chlorine and iodine atoms. These spectral features are valuable for identifying the compound during quality control processes or when studying its interactions with other molecules.
The integration of multiple functional groups in this molecule also makes it an attractive candidate for use in drug design and development. Researchers are currently exploring its potential as a lead compound for developing new pharmaceutical agents with specific biological activities. The ability to modify these functional groups further enhances its versatility in such applications.
In conclusion, 3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine is a versatile organic compound with diverse applications across various fields of chemistry. Its unique structure, combined with recent advancements in synthetic methodologies and catalytic processes, positions it as an important tool for future research and development.
1805270-07-8 (3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine) 関連製品
- 324780-18-9(2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)
- 92525-59-2(1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 886366-96-7(4-(4-Fluorophenyl)thiazole-2-carboxylic Acid)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)
- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)
- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)




